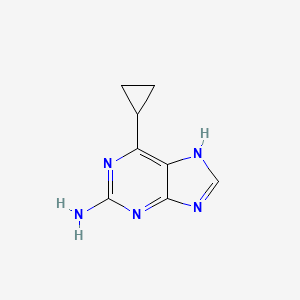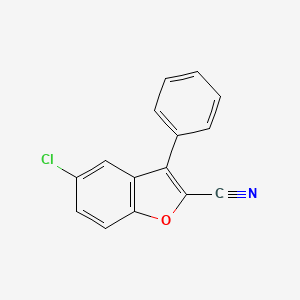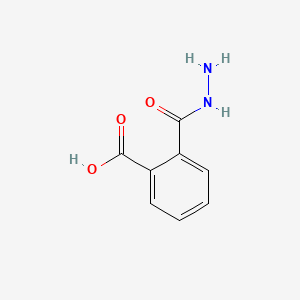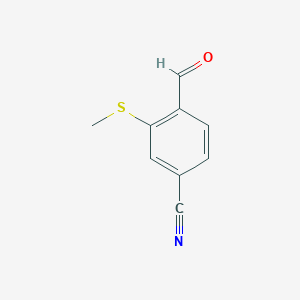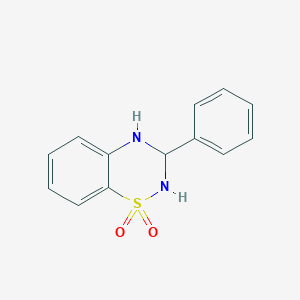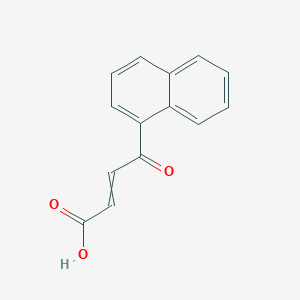![molecular formula C7H7ClN4 B8687404 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine](/img/structure/B8687404.png)
5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that belongs to the pyridazine and pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-1-methylpyridazine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazino[3,4-d]pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazino derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazino[3,4-d]pyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its antibacterial properties.
Pyridazine derivatives: Often used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine is unique due to its specific substitution pattern and the presence of both pyridazine and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-1-methyl-4H-pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-12-7-5(2-3-11-12)6(8)9-4-10-7/h3-4H,2H2,1H3 |
InChI Key |
VQJADVYUTTYLDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
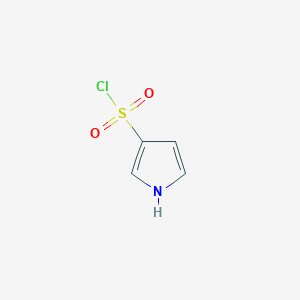
![2-(Dimethylamino)benzo[d]oxazol-5-ol](/img/structure/B8687334.png)
![[1-(Pyridin-3-yl)cyclopentyl]methanamine](/img/structure/B8687341.png)
![2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one](/img/structure/B8687349.png)
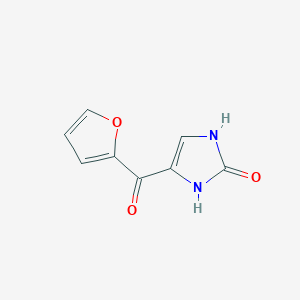
![3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B8687371.png)
![N-[2-(4-Iodophenyl)ethyl]methanesulfonamide](/img/structure/B8687379.png)
